

26:0 Lyso PC-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	26:0 Lyso PC-d4	
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An In-depth Examination of Lignoceroyl Lysophosphatidylcholine-d4 for Use in Advanced Research Applications

This technical guide provides a comprehensive overview of **26:0 Lyso PC-d4**, a deuterated form of lignoceroyl lysophosphatidylcholine. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physical and chemical properties, and its primary application as an internal standard in mass spectrometry-based lipidomics.

Core Concepts: Understanding 26:0 Lyso PC-d4

26:0 Lyso PC-d4 is a synthetic, deuterated lysophosphatidylcholine (LPC) that features a lignoceric acid (a 26-carbon saturated fatty acid) acyl chain. The "-d4" designation indicates that four hydrogen atoms on the lignoceroyl chain have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart, 26:0 Lyso PC, and other very-long-chain fatty acids (VLCFAs) in biological samples.[1][2]

The presence of the long-chain lignoceric acid makes 26:0 Lyso PC a significant biomarker in the study of certain metabolic disorders. For instance, elevated levels of C26:0-lysoPC are observed in patients with X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making its accurate measurement crucial for diagnostics and research.[3]



Chemical Structure and Properties

26:0 Lyso PC-d4 consists of a glycerol backbone, a phosphocholine headgroup at the sn-3 position, a hydroxyl group at the sn-2 position, and a deuterated lignoceroyl group at the sn-1 position. The systematic name for this compound is 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine.[4]

Ouantitative Data Summary

Property	Value
Chemical Formula	C34H66D4NO7P[5]
Molecular Weight	639.92 g/mol [2][3][5]
CAS Number	1246303-15-0[2][3][5]
Appearance	White solid[3]
Purity	>99% (LPC)[4]
Deuterium Incorporation	≥98%
Solubility	Soluble in ethanol and chloroform:methanol mixtures.[3][4]
Storage Conditions	-20°C in the dark.[3]

Experimental Protocols: Quantification of Very-Long-Chain Fatty Acids using 26:0 Lyso PC-d4 as an Internal Standard

The primary application of **26:0 Lyso PC-d4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of VLCFAs. The use of a deuterated standard is critical to correct for variability during sample preparation and analysis, thereby ensuring accurate and precise results.

Representative Experimental Protocol: LC-MS/MS Analysis of VLCFAs



This protocol outlines a general procedure for the analysis of VLCFAs in a biological matrix such as plasma.

1. Sample Preparation:

- Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 μL of plasma), add a precise amount of **26:0 Lyso PC-d4** solution in an appropriate solvent (e.g., ethanol) to achieve a final concentration relevant to the expected analyte levels.
- Protein Precipitation: Add a threefold excess of cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. Vortex the mixture vigorously.
- Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant containing the lipids to a clean tube.
- Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
- 2. Hydrolysis (Optional, for total fatty acid analysis):
- To the dried lipid extract, add a solution of 0.5 M NaOH in methanol.
- Heat the mixture at 100°C for 10 minutes to hydrolyze the fatty acids from the glycerol backbone.
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.

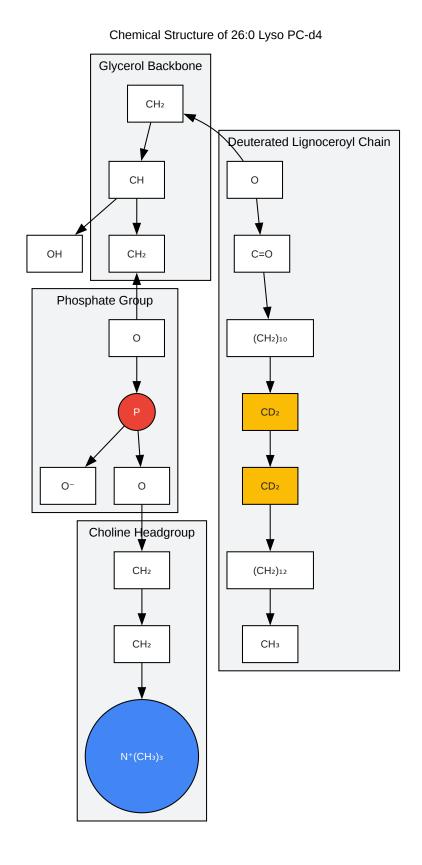


- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to ensure the separation of the VLCFAs of interest.
- Mass Spectrometry Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for the analyte (e.g., 26:0 Lyso PC) and the internal standard (26:0 Lyso PC-d4) would be determined by direct infusion and optimization.
- 4. Data Analysis:
- The concentration of the endogenous 26:0 Lyso PC is determined by calculating the peak
 area ratio of the analyte to the internal standard and comparing this ratio to a calibration
 curve generated with known concentrations of the non-deuterated standard.

Visualizations

Chemical Structure of 26:0 Lyso PC-d4





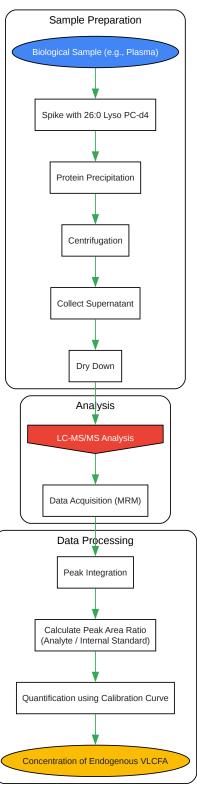
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Caption: Chemical structure of 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine.



Experimental Workflow for VLCFA Quantification





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Caption: Workflow for quantifying VLCFAs using a deuterated internal standard.

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